![molecular formula C17H18N2O4S B2883490 Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate CAS No. 896296-22-3](/img/structure/B2883490.png)
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported . This reaction utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activity and Docking Study
Research has highlighted the synthesis of novel compounds with significant antimicrobial activities. For instance, compounds synthesized from starting materials like dimethylamino derivatives were evaluated for their antibacterial and antifungal properties against a range of microorganisms, displaying potent activities that surpass reference drugs in some cases. This study also included molecular docking within the active site of dihydropteroate synthase, showing that these synthesized compounds could align and bind similarly to known ligands, suggesting a mechanism of action (Ghorab et al., 2017).
Synthesis and Physical Properties
Another study focused on the synthesis and analysis of dimethylated analogs of certain compounds, highlighting the impact of methyl groups on molecular structure and properties. This research provides insights into how modifications like methyl groups can influence the nonplanarity of compounds and affect their enantiomers, with potential implications for their biological activities (Lakshman et al., 2000).
Electropolymerization and Electrocopolymerization
The study of electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including those with methyl groups, explores their application in improving the properties of polymerized layers. This research is pivotal for the development of materials with enhanced smoothness, homogeneity, and electrical properties, which are critical for various technological applications (Schneider et al., 2017).
Tyrosinase Inhibitors and Molecular Docking
A study on biphenyl ester derivatives as tyrosinase inhibitors presents the synthesis and evaluation of these compounds for their potential in treating conditions like hyperpigmentation. Molecular docking studies further confirmed their inhibitory effects, offering a foundation for developing new therapeutic agents (Kwong et al., 2017).
Future Directions
properties
IUPAC Name |
methyl 4-[[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-10(2)24-16(13(9)15(21)18-3)19-14(20)11-5-7-12(8-6-11)17(22)23-4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLSHBLOJTHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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